molecular formula C12H22Cl2N4O2 B14711008 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea CAS No. 13908-62-8

1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea

Cat. No.: B14711008
CAS No.: 13908-62-8
M. Wt: 325.23 g/mol
InChI Key: CMCLQPSPSCZGRS-NXEZZACHSA-N
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Description

1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea typically involves the reaction of a cyclohexylamine derivative with a chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes steps like purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while substitution can produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-cyclohexylurea: A simpler analog with similar chemical properties.

    1-(2-chloroethyl)-3-phenylurea: Another analog with a phenyl group instead of a cyclohexyl group.

Uniqueness

1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

13908-62-8

Molecular Formula

C12H22Cl2N4O2

Molecular Weight

325.23 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea

InChI

InChI=1S/C12H22Cl2N4O2/c13-5-7-15-11(19)17-9-3-1-2-4-10(9)18-12(20)16-8-6-14/h9-10H,1-8H2,(H2,15,17,19)(H2,16,18,20)/t9-,10-/m1/s1

InChI Key

CMCLQPSPSCZGRS-NXEZZACHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)NCCCl)NC(=O)NCCCl

Canonical SMILES

C1CCC(C(C1)NC(=O)NCCCl)NC(=O)NCCCl

Origin of Product

United States

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